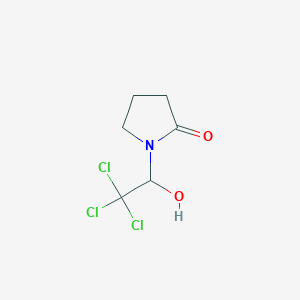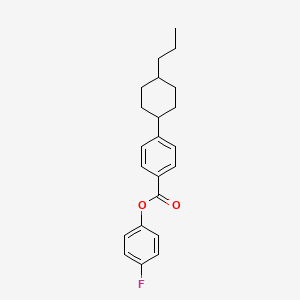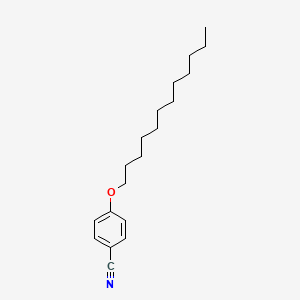
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la hexa-N-phényl-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine-2,2,4,4,6,6-hexamine implique généralement la réaction de la 1,3,5-triazine-2,4,6-triamine avec des réactifs substitués par des phényles dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant tel que le chlorobenzène à des températures élevées autour de 294-296°C .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions
La hexa-N-phényl-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine-2,2,4,4,6,6-hexamine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés aminés.
Substitution : Il peut subir des réactions de substitution, en particulier avec les halogènes et autres électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium et les agents halogénants comme le chlore ou le brome. Les réactions sont généralement conduites à des températures et pressions contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de triazine substitués, qui peuvent être utilisés dans différentes applications .
Applications De Recherche Scientifique
La hexa-N-phényl-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine-2,2,4,4,6,6-hexamine a plusieurs applications en recherche scientifique :
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans la production de matériaux de pointe, notamment de polymères et de résines.
Mécanisme d'action
Le mécanisme d'action de la hexa-N-phényl-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine-2,2,4,4,6,6-hexamine implique son interaction avec des cibles moléculaires par l'intermédiaire de son cycle de triazine et de ses groupes phényles. Ces interactions peuvent conduire à la formation de complexes stables avec des métaux et d'autres molécules, influençant diverses voies biochimiques .
Mécanisme D'action
The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine involves its interaction with molecular targets through its triazine ring and phenyl groups. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
1,3,5-triazine-2,4,6-triamine, N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-: Ce composé est structurellement similaire et partage de nombreuses propriétés chimiques.
N~2~-cyclopropyl-1,3,5-triazine-2,4,6-triamine : Un autre dérivé de la triazine avec des substituants différents, conduisant à un comportement chimique varié.
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5-triazine-2,4,6-triamine : Un composé étroitement apparenté ayant des applications similaires.
Unicité
La hexa-N-phényl-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine-2,2,4,4,6,6-hexamine est unique en raison de son motif de substitution spécifique et de la stabilité conférée par les groupes hexaphényles. Cela la rend particulièrement précieuse dans les applications nécessitant une grande stabilité et une réactivité spécifique .
Propriétés
Numéro CAS |
13264-13-6 |
|---|---|
Formule moléculaire |
C36H36N9P3 |
Poids moléculaire |
687.7 g/mol |
Nom IUPAC |
2-N,2-N',4-N,4-N',6-N,6-N'-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C36H36N9P3/c1-7-19-31(20-8-1)37-46(38-32-21-9-2-10-22-32)43-47(39-33-23-11-3-12-24-33,40-34-25-13-4-14-26-34)45-48(44-46,41-35-27-15-5-16-28-35)42-36-29-17-6-18-30-36/h1-30,37-42H |
Clé InChI |
CQVVUNMSNVSTQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP2(=NP(=NP(=N2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)


![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)
![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)
